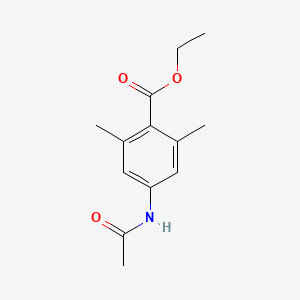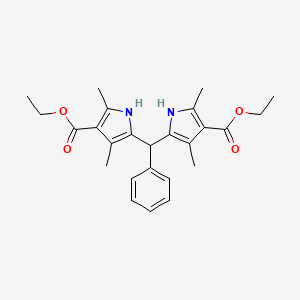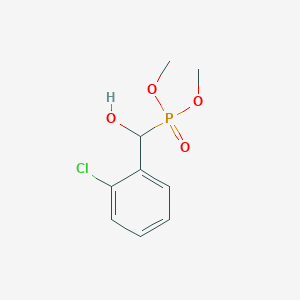
(2-Chlorophenyl)-dimethoxyphosphorylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)-dimethoxyphosphorylmethanol is an organic compound that features a chlorinated phenyl group attached to a dimethoxyphosphorylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-dimethoxyphosphorylmethanol typically involves the reaction of 2-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is typically purified using industrial-scale distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)-dimethoxyphosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)-dimethoxyphosphorylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)-dimethoxyphosphorylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular functions, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenol: A simpler compound with a similar chlorinated phenyl group but lacking the phosphorylmethanol moiety.
Dimethyl phosphite: Contains the phosphoryl group but lacks the chlorinated phenyl group.
(2-Chlorophenyl)-phosphonic acid: An oxidized derivative of (2-Chlorophenyl)-dimethoxyphosphorylmethanol.
Uniqueness
This compound is unique due to the combination of its chlorinated phenyl group and dimethoxyphosphorylmethanol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
6329-47-1 |
|---|---|
Fórmula molecular |
C9H12ClO4P |
Peso molecular |
250.61 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H12ClO4P/c1-13-15(12,14-2)9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,1-2H3 |
Clave InChI |
XLXMBCJIFSDGAC-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C1=CC=CC=C1Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


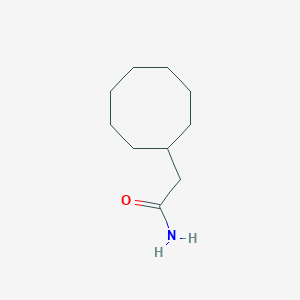

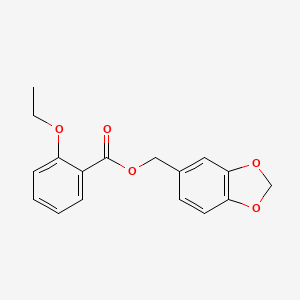
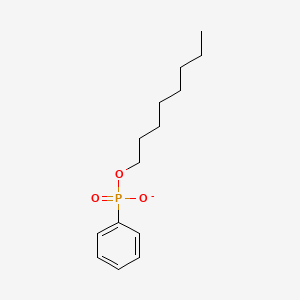
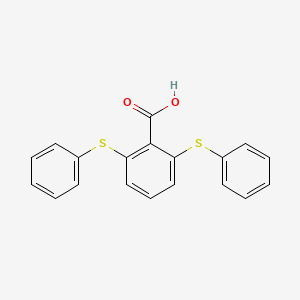
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


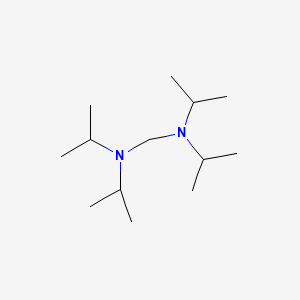

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)

